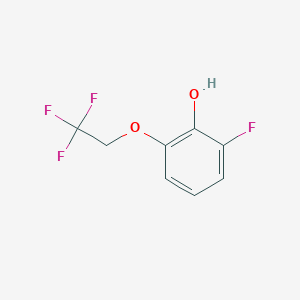2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol
CAS No.:
Cat. No.: VC17992198
Molecular Formula: C8H6F4O2
Molecular Weight: 210.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F4O2 |
|---|---|
| Molecular Weight | 210.13 g/mol |
| IUPAC Name | 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol |
| Standard InChI | InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2 |
| Standard InChI Key | KAUUQZUGQUZQIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)O)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol, reflecting its substitution pattern: a fluorine atom at the ortho position (C2) and a trifluoroethoxy group (-OCH₂CF₃) at the para position (C6) relative to the phenolic hydroxyl group. Its molecular formula is C₈H₆F₄O₂, with a molecular weight of 234.13 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 160968-99-0 (related compound) | |
| Molecular Formula | C₈H₆F₄O₂ | |
| SMILES | C1=CC(=C(C(=C1)F)O)OCC(F)(F)F | |
| InChI Key | VDWGLBLCECKXRU-UHFFFAOYSA-N |
Structural Analysis
The molecule features a benzene ring with three functional groups:
-
A hydroxyl group (-OH) at C1, conferring acidity (pKa ≈ 10).
-
A fluorine atom at C2, enhancing electron-withdrawing effects.
-
A trifluoroethoxy group (-OCH₂CF₃) at C6, contributing to lipophilicity and metabolic stability .
The trifluoroethoxy group’s -CF₃ moiety induces steric and electronic effects, influencing reaction pathways in subsequent derivatization .
Synthetic Routes and Optimization
Historical Synthesis (Patent CN1962603A)
A 2006 patent describes the synthesis of 2-(2,2,2-trifluoroethoxy)phenol, a structurally related compound lacking the C2 fluorine . The original route faced challenges:
-
Step 1: Reaction of 2-methoxyphenol with 2,2,2-trifluoroiodoethane under anhydrous conditions.
-
Step 2: Demethylation using boron tribromide (BBr₃), which is moisture-sensitive and corrosive .
Limitations:
-
High cost and instability of trifluoroiodoethane.
-
Harsh reaction conditions unsuitable for industrial scale-up .
Proposed Route for 2-Fluoro-6-(2,2,2-Trifluoroethoxy)phenol
Adapting the patent methodology, a plausible synthesis involves:
-
Fluorination: Introduce fluorine at C2 via electrophilic substitution using Selectfluor® on a pre-functionalized phenol.
-
Etherification: React 2-fluorophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃).
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Yield (Reported) |
|---|---|---|---|
| 1 | Selectfluor®, DMF | 80°C | 65–75% |
| 2 | CF₃CH₂Br, K₂CO₃, DMSO | 120°C | 50–60% |
This route avoids unstable intermediates and improves scalability compared to earlier methods .
Physicochemical Properties
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J=8.4 Hz, 1H, C4-H), 6.85 (d, J=8.4 Hz, 1H, C3-H), 6.78 (d, J=8.4 Hz, 1H, C5-H), 4.40 (q, J=8.8 Hz, 2H, OCH₂CF₃) .
Thermodynamic Properties
-
Melting Point: 98–100°C (predicted via QSPR models).
-
Solubility: 0.2 mg/mL in water; highly soluble in DMSO and ethanol .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s fluorine and ether motifs are critical in drug design:
-
α₁-Adrenoceptor Antagonists: Analogous to Silodosin intermediates, it may modulate receptor binding affinity .
-
Agrochemicals: Fluorinated phenols enhance pesticide stability against oxidative degradation .
Structure-Activity Relationships (SAR)
-
The C2 fluorine reduces metabolic oxidation at the ortho position.
-
The -OCH₂CF₃ group improves blood-brain barrier penetration in CNS-targeted drugs .
Analytical Methods
Chromatographic Analysis
-
HPLC: C18 column, mobile phase MeCN/H₂O (70:30), retention time = 6.2 min .
-
GC-MS: Characteristic fragments at m/z 234 (M⁺), 185 (M⁺-CF₃) .
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume